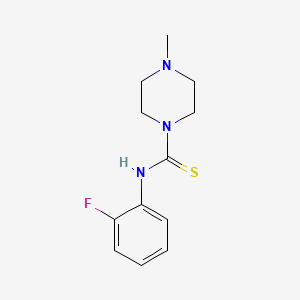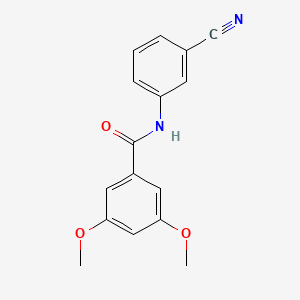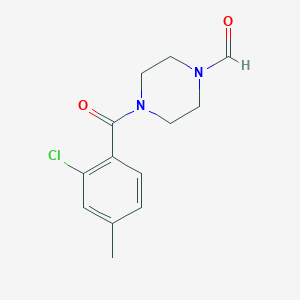
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde, also known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMPI is a piperazine derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the formation of a complex with metal ions or interaction with cellular components. In the case of its use as a fluorescent probe for detecting copper ions, this compound is thought to form a complex with copper ions, which results in a change in fluorescence intensity that can be detected.
In the case of its use as a photosensitizer for PDT, this compound is thought to interact with cellular components such as membranes and proteins, leading to the production of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-studied, but it is known to have high selectivity and sensitivity for detecting copper ions. It has also been shown to have high phototoxicity towards cancer cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high selectivity and sensitivity for detecting copper ions. It is also relatively easy to synthesize, with an overall yield of around 50%. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in some applications.
未来方向
There are several future directions for research on 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the overall yield of the process. Another area of research is the use of this compound in other applications, such as the detection of other metal ions or as a photosensitizer for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成方法
The synthesis of 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde involves a multi-step process that starts with the reaction between 2-chloro-4-methylbenzoic acid and piperazine. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(formylamino)benzaldehyde to produce this compound. The overall yield of the synthesis process is around 50%.
科学研究应用
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. This compound has been found to have a high selectivity and sensitivity for detecting copper ions, making it a promising tool for studying copper-related diseases such as Wilson's disease.
Another area of research is the use of this compound as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. This compound has been shown to have high phototoxicity towards cancer cells, making it a potential candidate for PDT.
属性
IUPAC Name |
4-(2-chloro-4-methylbenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10-2-3-11(12(14)8-10)13(18)16-6-4-15(9-17)5-7-16/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNVPTRKDMYHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)



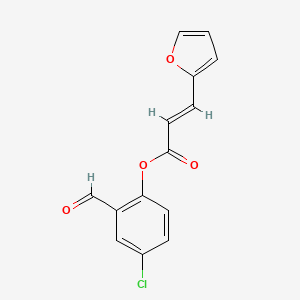
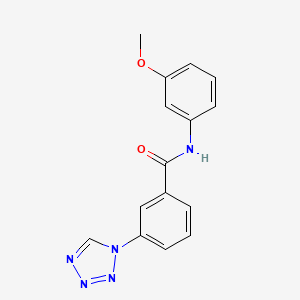
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
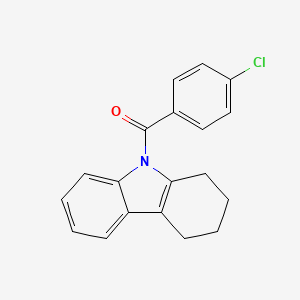
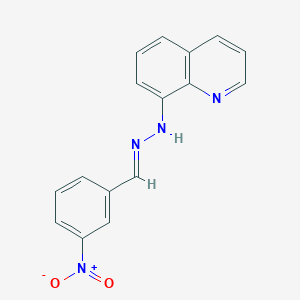
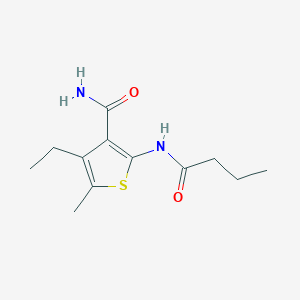
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
